1-Vinylcyclohexanol

Description

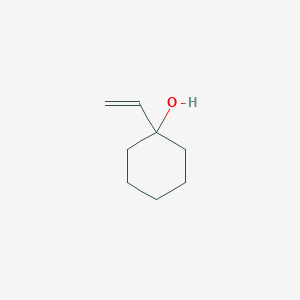

Structure

3D Structure

Properties

IUPAC Name |

1-ethenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-8(9)6-4-3-5-7-8/h2,9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKHOVDDJMJXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173019 | |

| Record name | Cyclohexanol, 1-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-19-8 | |

| Record name | 1-Ethenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Vinylcyclohexyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62184 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 1-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-vinylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-VINYLCYCLOHEXYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B9NGC979X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Vinylcyclohexanol synthesis from cyclohexanone and vinyl chloride

Vinyllithium is another potent nucleophile that reacts with cyclohexanone to give this compound. [7][16]Organolithium reagents are generally more reactive than their Grignard counterparts. This increased reactivity can be beneficial for reactions with sterically hindered ketones but may also lead to more side reactions with less stable substrates. Vinyllithium can be prepared by reacting vinyl chloride or bromide with lithium metal or through a transmetalation reaction, such as the exchange between a vinylstannane and an alkyllithium reagent like n-butyllithium. [17][18]

Part 3: Critical Safety & Handling Protocols

The synthesis of this compound involves highly hazardous materials, and adherence to strict safety protocols is non-negotiable.

Handling Vinyl Chloride Monomer (VCM)

-

Carcinogenicity: Vinyl chloride is a known human carcinogen and is regulated by agencies like OSHA. [13][14]All manipulations must be conducted within a certified, high-performance chemical fume hood to prevent inhalation exposure.

-

Flammability: VCM is an extremely flammable gas. [13][15]All potential ignition sources must be eliminated from the work area.

-

Exposure Limits: OSHA sets a permissible exposure limit (PEL) of 1 ppm averaged over an 8-hour period and a short-term limit of 5 ppm over 15 minutes. [13][14][16]* Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, non-porous gloves, and a lab coat, is mandatory. In situations where exposure limits may be exceeded, a NIOSH-approved respirator is required. [14][17]

Safe Use of Organometallic Reagents

-

Pyrophoricity and Reactivity: Grignard and organolithium reagents are highly reactive with air and moisture and can be pyrophoric (ignite spontaneously on contact with air). [5]They must be handled exclusively under an inert atmosphere (nitrogen or argon) using techniques such as a Schlenk line or a glovebox.

-

Anhydrous Solvents: Solvents must be rigorously dried before use, typically by distillation from a suitable drying agent (e.g., sodium/benzophenone for THF).

-

Safe Transfer: Reagents should be transferred using gas-tight syringes or cannulas.

Reaction Quenching and Waste Disposal

The quenching of organometallic reactions is a hazardous step. The quenching agent (e.g., saturated NH₄Cl solution) must be added slowly to a cooled reaction mixture to control the exothermic reaction. Unreacted reagents must be fully quenched before disposal. All chemical waste must be disposed of in accordance with institutional and governmental regulations.

Conclusion

The synthesis of this compound from cyclohexanone and vinyl chloride is most effectively and reliably achieved via the Grignard reaction. This method, while requiring meticulous attention to anhydrous and inert conditions, provides a robust pathway to this valuable synthetic intermediate. Understanding the causality behind each procedural step—from the critical initiation of the Grignard reagent to the mild, buffered workup—is key to ensuring a successful and safe experiment. Alternative methods like the Barbier and organolithium reactions offer procedural variations that may be suitable for specific applications. Above all, the severe hazards associated with vinyl chloride and organometallic reagents demand an unwavering commitment to safety, making this synthesis an exemplar of advanced laboratory practice.

References

-

PubChem. 1-Vinylcyclohexyl alcohol | C8H14O | CID 74741. [Link]

- Google Patents.

-

Mol-Instincts. This compound - 1940-19-8, C8H14O, density, melting point, boiling point, structural formula, synthesis. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. [Link]

-

Wikipedia. Barbier reaction. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Organic Syntheses. vinyl bromide - Organic Syntheses Procedure. [Link]

-

Toxic Docs. Vinyl Chloride Monomer - Safe Handling Guide. [Link]

-

New Jersey Department of Health. Vinyl chloride - Hazardous Substance Fact Sheet. [Link]

-

Wikipedia. Grignard reaction. [Link]

-

PubMed. Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of Aldehydes. [Link]

-

ACS Publications. Notes: On the Continuous Preparation of Vinyl Grignard Reagents | The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. Grignard and Organolithium Reagents. [Link]

-

ResearchGate. Recent applications of vinyl sulfone motif in drug design and discovery. [Link]

-

CDC - ATSDR. Vinyl Chloride | Medical Management Guidelines. [Link]

- Google Patents. US3431212A - Vinylic grignard reagent composition.

- Google Patents. US2959597A - Vinyl chloride-cyclic ether grignard reagents.

-

Wikipedia. Organolithium reagent. [Link]

-

Reddit. Barbier reaction help! : r/OrganicChemistry. [Link]

-

ResearchGate. Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. [Link]

-

RSC Publishing. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. [Link]

-

PubMed. Recent applications of vinyl sulfone motif in drug design and discovery. [Link]

-

OSHA. 1910.1017 - Vinyl chloride. [Link]

-

ARKAT USA. Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes. [Link]

-

Organic Chemistry Portal. Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters. [Link]

-

Organic Chemistry Data. A. Organolithium Reagents. [Link]

-

CWA-Union.org. Vinyl Chloride and the Workplace. [Link]

-

NIST WebBook. 1-Phenylcyclohexanol. [Link]

-

Pearson+. Predict the products formed when cyclohexanone reacts with the fo... [Link]

Sources

- 1. 1-Vinyl cyclohexanol 97 1940-19-8 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Grignard reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-Methylcyclohexanol synthesis - chemicalbook [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 1-Vinylcyclohexyl alcohol | C8H14O | CID 74741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Barbier reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. nj.gov [nj.gov]

- 14. 1910.1017 - Vinyl chloride. | Occupational Safety and Health Administration [osha.gov]

- 15. Vinyl Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 16. Vinyl Chloride and the Workplace | Communications Workers of America [cwa-union.org]

- 17. cdn.toxicdocs.org [cdn.toxicdocs.org]

1-Vinylcyclohexanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: 1-Vinylcyclohexanol is a tertiary allylic alcohol that serves as a crucial intermediate in organic synthesis. Its distinct molecular architecture, featuring a cyclohexyl scaffold and a reactive vinyl group, presents a versatile platform for the construction of complex molecules. This guide provides an in-depth technical examination of the physical and chemical properties of this compound, offering expert insights into its synthesis, reactivity, and safe handling. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide the necessary technical foundation for its effective application in synthetic chemistry.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental design, including reaction setup, purification, and storage.

| Property | Value |

| Molecular Formula | C₈H₁₄O[1] |

| Molecular Weight | 126.20 g/mol [2][3][4] |

| Appearance | Colorless liquid |

| Boiling Point | 74 °C at 19 mmHg[1][2][5][6] |

| Density | 0.942 g/mL at 25 °C[1][2][5][6] |

| Refractive Index | n20/D 1.478[1][2][5][6] |

| Flash Point | 70 °C (158 °F) - closed cup[2][5][6][7] |

| CAS Number | 1940-19-8[1][2][4][5] |

Expert Insight: The provided boiling point at reduced pressure indicates that this compound is amenable to purification via vacuum distillation. This technique is often preferred for thermally sensitive compounds to prevent decomposition. The flash point suggests that while it is a combustible liquid, it does not pose an extreme fire hazard under standard laboratory conditions, though appropriate precautions should always be taken.

Synthesis and Reaction Pathways

The primary route for the synthesis of this compound involves the nucleophilic addition of a vinyl organometallic reagent to cyclohexanone. A common and efficient method utilizes vinylmagnesium bromide, a Grignard reagent.

Grignard Synthesis of this compound

This reaction is a cornerstone of C-C bond formation in organic chemistry and provides a reliable method for preparing tertiary alcohols.

Reaction Workflow:

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1-乙烯基环己醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Vinylcyclohexyl alcohol | C8H14O | CID 74741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound 97 | 1940-19-8 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. 1-乙烯基环己醇 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 1-Vinylcyclohexanol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Vinylcyclohexanol (CAS No: 1940-19-8), a versatile tertiary allylic alcohol. With a molecular weight of 126.20 g/mol , this compound serves as a valuable building block in organic synthesis, particularly in the development of novel scaffolds for medicinal chemistry. This document delves into its chemical properties, synthesis, mechanistic principles, spectroscopic characterization, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a combustible liquid with a characteristic alcohol odor.[1] Its bifunctional nature, possessing both a hydroxyl group and a vinyl moiety, allows for orthogonal chemical modifications, making it a strategic starting material for generating diverse molecular libraries.[2]

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1940-19-8 | [1] |

| Molecular Formula | C₈H₁₄O | [3][4] |

| Molecular Weight | 126.20 g/mol | [1] |

| Density | 0.942 g/mL at 25 °C | |

| Boiling Point | 74 °C at 19 mmHg | |

| Refractive Index (n20/D) | 1.478 | |

| Flash Point | 70 °C (158 °F) - closed cup | [1] |

Synthesis of this compound via Grignard Reaction

The most common and efficient laboratory-scale synthesis of this compound is achieved through the nucleophilic addition of a vinyl Grignard reagent to cyclohexanone. This method is a classic example of carbon-carbon bond formation and is highly effective for producing tertiary alcohols.

Mechanistic Rationale

The Grignard reaction proceeds in two primary stages: nucleophilic addition and acidic workup.

-

Nucleophilic Addition: The Grignard reagent, vinylmagnesium bromide (CH₂=CHMgBr), is characterized by a highly polarized carbon-magnesium bond. This polarization imparts a significant carbanionic character to the vinyl group, rendering it a potent nucleophile.[5] The electrophilic carbonyl carbon of cyclohexanone is the target for nucleophilic attack. The vinyl carbanion attacks this carbon, breaking the carbonyl π-bond and forming a tetrahedral magnesium alkoxide intermediate.[6] The choice of an ether solvent, such as anhydrous diethyl ether or tetrahydrofuran (THF), is critical. These solvents solvate the magnesium center, stabilizing the Grignar reagent and facilitating its formation and reactivity.

-

Acidic Workup: The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid. This step protonates the magnesium alkoxide intermediate to yield the final product, this compound, and water-soluble magnesium salts, which are easily removed during extraction.[6][7]

The overall synthetic transformation is depicted below:

Caption: Workflow for the Grignard synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for Grignard reactions with ketones.[7][8] All glassware must be rigorously flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture.

Materials:

-

Magnesium turnings

-

Vinyl bromide (or a solution of vinylmagnesium bromide in THF)

-

Cyclohexanone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Grignard Reagent Formation (if not using a commercial solution):

-

Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of vinyl bromide in anhydrous ether in the dropping funnel.

-

Add a small amount of the vinyl bromide solution to the magnesium. Initiation is indicated by bubbling and the disappearance of the iodine color.

-

Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir the mixture until the magnesium is consumed.

-

-

Reaction with Cyclohexanone:

-

Cool the freshly prepared vinylmagnesium bromide solution in an ice bath.

-

Prepare a solution of cyclohexanone in anhydrous ether and add it to the dropping funnel.

-

Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction proceeds to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction and dissolve the resulting magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer twice with additional portions of diethyl ether.

-

Combine all organic layers and wash with brine to remove residual water.

-

Dry the organic solution over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Self-Validating System: The success of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the cyclohexanone starting material. The final product's identity and purity should be confirmed by the spectroscopic methods detailed in Section 4.

Applications in Medicinal Chemistry and Drug Development

While this compound itself is not a therapeutic agent, its structural motif is of significant interest in drug discovery. The vinyl and hydroxyl groups serve as versatile synthetic handles for creating more complex molecules with potential biological activity.[2]

-

Scaffold for 3D Pharmacophores: The cyclohexane ring provides a non-aromatic, three-dimensional scaffold. Moving away from flat, sp²-heavy structures towards molecules with greater sp³ character is a key strategy in modern drug design to improve solubility, metabolic stability, and target selectivity.[2] Cyclohexane derivatives are explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9]

-

Bioisosteric Replacement: The vinylcyclohexanol core can be used as a bioisostere to replace other chemical groups in known pharmacophores, potentially improving pharmacokinetic profiles while maintaining or enhancing biological activity.

-

Precursor for Bioactive Molecules: The vinyl group is amenable to a variety of transformations, including oxidation, reduction, and cycloaddition reactions.[10] For instance, derivatives of vinyl sulfones, which can be synthesized from vinyl precursors, have shown potent activity as enzyme inhibitors and are used in drug design.[10][11]

The logical relationship for its application in drug discovery is outlined below:

Caption: Logical workflow for utilizing this compound in drug discovery.

Spectroscopic Characterization

Confirming the structure of the synthesized this compound is crucial. The following sections detail the expected outcomes from key spectroscopic techniques.[12][13]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch: A strong, broad absorption band will be present in the region of 3300-3600 cm⁻¹, characteristic of the alcohol's hydroxyl group.[12] The broadness is due to hydrogen bonding.

-

C-O Stretch: A strong, sharp peak will appear around 1050-1150 cm⁻¹, indicating the carbon-oxygen single bond of the tertiary alcohol.

-

=C-H Stretch: A medium-intensity peak will be observed just above 3000 cm⁻¹, typically around 3080 cm⁻¹, corresponding to the C-H bonds of the vinyl group.[14]

-

C=C Stretch: A medium-intensity absorption around 1640 cm⁻¹ confirms the presence of the carbon-carbon double bond in the vinyl group.[14]

-

-C-H Stretch: Strong, sharp peaks will be seen just below 3000 cm⁻¹, corresponding to the C-H bonds of the cyclohexane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.[15]

-

¹H NMR:

-

Vinyl Protons: The three protons of the vinyl group will appear as a characteristic set of signals in the 4.9-6.0 ppm range. The proton on the carbon adjacent to the cyclohexane ring will be a doublet of doublets (dd). The two terminal vinyl protons will appear as distinct doublets or doublet of doublets, showing both geminal and vicinal coupling.

-

Cyclohexane Protons: The ten protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region, typically between 1.2 and 1.8 ppm.

-

Hydroxyl Proton: A singlet will be observed for the O-H proton. Its chemical shift can vary (typically 1.5-4.0 ppm) depending on concentration and solvent, and it can be exchanged with D₂O.

-

-

¹³C NMR:

-

Vinyl Carbons: Two distinct signals will be present in the olefinic region (100-150 ppm). The terminal CH₂ carbon will be around 110-115 ppm, and the quaternary carbon attached to the ring will be further downfield, around 140-145 ppm.

-

Alcohol Carbon: The quaternary carbon atom of the cyclohexane ring bonded to the hydroxyl group (C-OH) will be deshielded, appearing in the 70-80 ppm range.[12]

-

Cyclohexane Carbons: The remaining five CH₂ carbons of the cyclohexane ring will show signals in the aliphatic region, typically between 20-40 ppm.

-

Safety and Handling

This compound is classified as a hazardous substance.[4] Proper safety precautions are mandatory.

-

Hazards:

-

Handling Precautions:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing vapors or mist.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]

-

Keep away from open flames, hot surfaces, and sources of ignition.[15]

-

Ground all equipment to prevent static discharge.[15]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

It is recommended to store in a refrigerator designated for flammable materials.

-

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

PubChem. (n.d.). 1-Vinylcyclohexyl alcohol. National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo.... Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 14, 2026, from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved January 14, 2026, from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved January 14, 2026, from [Link]

-

Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones.... Retrieved January 14, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. Retrieved January 14, 2026, from [Link]

-

Web.mnstate.edu. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved January 14, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 14, 2026, from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved January 14, 2026, from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of V and VI in the presence of cyclohexanol. Retrieved January 14, 2026, from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 14, 2026, from [Link]

-

SciSpace. (n.d.). Cyclohexane and its functionally substituted derivatives. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

PubMed. (n.d.). Vinyl sulfones: synthetic preparations and medicinal chemistry applications. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (n.d.). Recent applications of vinyl sulfone motif in drug design and discovery. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved January 14, 2026, from [Link]

Sources

- 1. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-Vinylcyclohexyl alcohol | C8H14O | CID 74741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. scispace.com [scispace.com]

- 10. Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent applications of vinyl sulfone motif in drug design and discovery. | Semantic Scholar [semanticscholar.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Comprehensive Spectroscopic Guide to 1-Vinylcyclohexanol for Advanced Research Applications

This technical guide provides an in-depth analysis of the spectroscopic data for 1-vinylcyclohexanol (CAS No. 1940-19-8), a key tertiary allylic alcohol intermediate in various chemical syntheses.[1] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.

Introduction: The Significance of this compound

This compound, with the molecular formula C₈H₁₄O, is a valuable building block in organic synthesis.[2] Its applications range from the synthesis of polymers and resins to the creation of complex molecules in the pharmaceutical and agrochemical industries.[1] Accurate structural elucidation and purity assessment are paramount for its effective use, making a thorough understanding of its spectroscopic signature essential. This guide provides a comprehensive analysis of its characteristic spectral data to facilitate its unambiguous identification and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For tertiary alcohols like this compound, NMR provides crucial information despite the absence of a proton on the carbinol carbon.[3]

¹H NMR Spectroscopy

While the tertiary alcohol lacks a proton directly on the oxygen-bearing carbon, the proton NMR spectrum provides a wealth of information about the vinyl and cyclohexyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 5.90 | dd | 1H | -CH=CH₂ |

| 2 | 5.15 | d | 1H | -CH=CH H (trans) |

| 3 | 4.95 | d | 1H | -CH=CHH (cis) |

| 4 | 1.80-1.20 | m | 10H | Cyclohexyl protons |

| 5 | 1.75 | s | 1H | -OH |

Data sourced from publicly available spectral databases.

Interpretation and Causality:

The vinyl group protons exhibit a characteristic AXM spin system. The proton on the carbon adjacent to the cyclohexyl ring (-CH=) appears as a doublet of doublets (dd) due to coupling with the two terminal vinyl protons. The terminal vinyl protons (=CH₂) appear as distinct doublets, one for the proton cis and one for the proton trans to the main carbon chain, a result of their different magnetic environments. The cyclohexyl protons appear as a complex multiplet in the aliphatic region of the spectrum. The hydroxyl proton (-OH) typically presents as a broad singlet. Its chemical shift can be variable and is sensitive to concentration, solvent, and temperature. To definitively identify the hydroxyl proton, a D₂O exchange experiment can be performed, which will cause the -OH peak to disappear from the spectrum.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 145.5 | -C H=CH₂ |

| 2 | 111.5 | -CH=C H₂ |

| 3 | 72.5 | C -OH |

| 4 | 38.0 | Cyclohexyl C2/C6 |

| 5 | 25.5 | Cyclohexyl C4 |

| 6 | 22.0 | Cyclohexyl C3/C5 |

Data sourced from publicly available spectral databases.[4]

Interpretation and Causality:

The two vinyl carbons are clearly distinguished in the downfield region of the spectrum, with the quaternary carbon of the vinyl group appearing at a higher chemical shift. The carbinol carbon (C-OH) is also significantly deshielded due to the electronegative oxygen atom. The three distinct signals for the cyclohexyl carbons are consistent with the symmetry of the ring. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming these assignments.[5][6]

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; for observing coupling to the -OH proton, a non-exchanging solvent like DMSO-d₆ is preferable.[3]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

DEPT Experiments (Optional but Recommended): Perform DEPT-90 and DEPT-135 experiments to aid in the assignment of carbon signals.[5]

-

D₂O Exchange (Optional): To confirm the hydroxyl proton signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the -OH signal confirms its identity.[3]

Diagram 1: NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of the hydroxyl and vinyl groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretch (alcohol) |

| 3080 | Medium | =C-H stretch (vinyl) |

| 2930, 2855 | Strong | C-H stretch (aliphatic) |

| 1645 | Medium | C=C stretch (vinyl) |

| 1150 | Strong | C-O stretch (tertiary alcohol) |

| 990, 915 | Strong | =C-H bend (vinyl out-of-plane) |

Data sourced from publicly available spectral databases.[4]

Interpretation and Causality:

The most prominent feature in the IR spectrum is the broad, strong absorption band around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness is due to hydrogen bonding. The presence of the vinyl group is confirmed by the =C-H stretching vibration at 3080 cm⁻¹, the C=C stretching vibration at 1645 cm⁻¹, and the strong out-of-plane =C-H bending vibrations at 990 and 915 cm⁻¹. The strong C-O stretching vibration around 1150 cm⁻¹ is indicative of a tertiary alcohol.[7]

Experimental Protocol: IR Data Acquisition (Neat Liquid)

Objective: To obtain the IR spectrum of neat this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed directly.[8]

-

Using Salt Plates (NaCl or KBr):

-

Using Attenuated Total Reflectance (ATR):

-

Place a drop of the liquid directly onto the ATR crystal.[11]

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty cell or clean ATR crystal before running the sample.

-

-

Cleaning: After analysis, thoroughly clean the salt plates with a dry solvent (e.g., isopropanol) and store them in a desiccator to prevent damage from moisture.[7] The ATR crystal should also be cleaned with an appropriate solvent.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126 | 5 | [M]⁺ (Molecular Ion) |

| 111 | 23 | [M - CH₃]⁺ |

| 98 | 15 | [M - C₂H₄]⁺ (McLafferty Rearrangement) |

| 83 | 100 | [M - C₃H₅O]⁺ or [C₆H₁₁]⁺ |

| 70 | 43 | [C₅H₁₀]⁺ |

| 55 | 50 | [C₄H₇]⁺ |

Data sourced from publicly available spectral databases.[4]

Interpretation and Causality:

The molecular ion peak ([M]⁺) is observed at m/z 126, confirming the molecular weight of this compound.[4] The fragmentation pattern is characteristic of a cyclic alcohol. The base peak at m/z 83 is likely due to the loss of the vinyl and hydroxyl groups, resulting in a stable cyclohexyl cation. Other significant fragments arise from further fragmentation of the cyclohexyl ring and rearrangements.

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

Caption: Simplified MS fragmentation of this compound.

Experimental Protocol: GC-MS Data Acquisition

Objective: To obtain the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).[12]

-

GC-MS System:

-

Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).[13]

-

Equip the GC with a suitable capillary column (e.g., a non-polar or mid-polar column).

-

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation of the analyte from any impurities.[14]

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy (70 eV).

-

Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-200).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and extract the corresponding mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide has detailed the key spectroscopic features and provided robust experimental protocols for their acquisition. By understanding the causality behind the spectral data, researchers can confidently identify and utilize this important chemical intermediate in their synthetic endeavors, ensuring the integrity and success of their research.

References

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Vinylcyclohexyl alcohol. PubChem. Retrieved from [Link]

-

YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. Retrieved from [Link]

-

Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

-

LookChem. (2025, May 20). This compound. Retrieved from [Link]

-

Das, A., et al. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. PMC. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H14O). Retrieved from [Link]

-

LookChem. (n.d.). Cas 1940-19-8,this compound 97. Retrieved from [Link]

-

AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

-

Magritek. (2015, February 16). New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT. Retrieved from [Link]

-

Shimadzu. (n.d.). Simultaneous Analysis of Alcohol and Volatile Toxic Substances in Blood Using Headspace-GC-MS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Pereira, V., et al. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. MDPI. Retrieved from [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from [Link]

-

Magalhães, J., et al. (2022). DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. MDPI. Retrieved from [Link]

Sources

- 1. Cas 1940-19-8,this compound 97 | lookchem [lookchem.com]

- 2. 1-乙烯基环己醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Vinylcyclohexyl alcohol | C8H14O | CID 74741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Structure and formula of 1-Vinylcyclohexanol

An In-depth Technical Guide to 1-Vinylcyclohexanol: Structure, Synthesis, and Reactivity

Abstract

This compound is a tertiary allylic alcohol that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a vinyl group and a hydroxyl group on a quaternary carbon within a cyclohexane ring, offers a rich landscape for chemical transformations. This guide provides an in-depth analysis of this compound, covering its core structural and physicochemical properties, detailed synthesis protocols with mechanistic insights, comprehensive spectroscopic characterization, key chemical reactions, and potential applications for research and development professionals.

Core Molecular Identity and Physicochemical Properties

This compound, systematically named 1-ethenylcyclohexan-1-ol, is a cyclic tertiary alcohol. The presence of both a hydroxyl group and a vinyl functional group makes it a valuable bifunctional building block.

Structure and Formula

-

Molecular Formula: C₈H₁₄O[1]

-

Molecular Weight: 126.20 g/mol [1]

-

CAS Number: 1940-19-8[1]

-

IUPAC Name: 1-ethenylcyclohexan-1-ol[2]

-

Canonical SMILES: C=CC1(CCCCC1)O[2]

-

InChI Key: ZXKHOVDDJMJXQP-UHFFFAOYSA-N[1]

Physicochemical Data

A summary of key physical properties is essential for handling and reaction setup.

| Property | Value | Source |

| Appearance | Colorless Liquid | - |

| Melting Point | 4 °C | Vendor Data |

| Boiling Point | 74 °C @ 19 mmHg | [1] |

| Density | 0.942 g/mL @ 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.478 | [1] |

| pKa (Predicted) | 14.56 ± 0.20 | Vendor Data |

| Flash Point | 70 °C (158 °F) - closed cup | Vendor Data |

Synthesis of this compound

The most direct and common laboratory synthesis involves the nucleophilic addition of a vinyl organometallic reagent to cyclohexanone. The Grignard reaction is the archetypal example of this transformation.

Primary Synthesis Route: Grignard Reaction

The addition of vinylmagnesium bromide to cyclohexanone provides a high-yield pathway to this compound. The choice of an ethereal solvent like anhydrous tetrahydrofuran (THF) or diethyl ether is critical, as it solvates the magnesium center, stabilizing the Grignard reagent.[3][4]

Cyclohexanone + Vinylmagnesium Bromide → this compound

The reaction proceeds via the nucleophilic attack of the carbanionic vinyl group from the Grignard reagent onto the electrophilic carbonyl carbon of cyclohexanone.[5] This forms a magnesium alkoxide intermediate. A subsequent acidic workup is required to protonate the alkoxide, yielding the final tertiary alcohol product.

Caption: Grignard synthesis workflow for this compound.

This protocol is a representative procedure for the Grignard synthesis.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Preparation: In the flask, place magnesium turnings. In the dropping funnel, add vinyl bromide dissolved in anhydrous THF.

-

Grignard Formation: Slowly add a small portion of the vinyl bromide solution to the magnesium turnings. Initiation may require gentle heating or the addition of an iodine crystal. Once the reaction initiates (visible by bubbling and heat generation), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir the mixture for 1-2 hours to ensure complete formation of vinylmagnesium bromide.

-

Addition of Ketone: Cool the Grignard solution to 0 °C using an ice bath. Add a solution of cyclohexanone in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction and Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Cool the reaction mixture again to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer alternative to strong acids, which could cause dehydration of the tertiary alcohol product.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Structural elucidation relies on a combination of NMR, IR, and Mass Spectrometry. The following data are predicted based on established principles and analysis of analogous structures.[6][7][8]

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

The proton NMR spectrum is characterized by signals from the vinyl group, the cyclohexyl ring protons, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.95 | dd | 1H | =CH- | Vinylic proton, trans to the ring. |

| ~ 5.20 | d | 1H | =CH₂ (trans) | Vinylic proton, cis to the other vinyl H. |

| ~ 5.05 | d | 1H | =CH₂ (cis) | Vinylic proton, trans to the other vinyl H. |

| ~ 1.80 | s (broad) | 1H | -OH | Exchangeable proton, often broad. |

| ~ 1.50 - 1.70 | m | 10H | -CH₂- | Cyclohexyl ring protons. |

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)

The proton-decoupled ¹³C NMR spectrum will show five distinct signals.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145.0 | =CH- | Vinylic methine carbon. |

| ~ 112.0 | =CH₂ | Vinylic methylene carbon. |

| ~ 72.5 | C-OH | Quaternary carbon attached to the hydroxyl group. |

| ~ 38.0 | C2/C6 | Allylic carbons of the cyclohexyl ring. |

| ~ 25.5 | C4 | Para carbon of the cyclohexyl ring. |

| ~ 22.0 | C3/C5 | Meta carbons of the cyclohexyl ring. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3600 - 3300 | Strong, Broad | O-H stretch (alcohol) |

| 3080 | Medium | =C-H stretch (vinyl) |

| 2930, 2860 | Strong | C-H stretch (aliphatic) |

| 1645 | Medium | C=C stretch (vinyl) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

| 995, 915 | Strong | =C-H bend (vinyl out-of-plane) |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show fragmentation patterns typical for tertiary alcohols.

-

Molecular Ion (M⁺): A weak peak expected at m/z = 126.

-

Dehydration ([M-H₂O]⁺): A prominent peak at m/z = 108, corresponding to the loss of water to form the stable 1-vinyl-1-cyclohexene cation radical.[9]

-

Alpha-Cleavage: Loss of the vinyl group (•CH=CH₂) would result in a peak at m/z = 99.

Caption: Workflow for the spectroscopic characterization of this compound.

Key Chemical Transformations and Reactivity

As a tertiary allylic alcohol, this compound is a substrate for several important synthetic transformations.

Oxidative Rearrangement (Babler-Dauben Oxidation)

This reaction transforms tertiary allylic alcohols into transposed α,β-unsaturated ketones, a valuable synthetic maneuver.[10] Using an oxidant like pyridinium chlorochromate (PCC), this compound rearranges to form cyclohexylideneacetaldehyde.

The reaction is believed to proceed through the formation of a chromate ester, which then undergoes a[5][5]-sigmatropic rearrangement. Subsequent oxidation of the rearranged intermediate yields the final enone product.[10] This powerful transformation allows for the installation of a carbonyl group with concomitant migration of the double bond.

Caption: Mechanism of the Babler oxidative rearrangement.

Dehydration to 1-Vinyl-1-cyclohexene

Acid-catalyzed dehydration is a characteristic reaction of tertiary alcohols. Gentle heating with a catalytic amount of a weak acid (e.g., oxalic acid) or treatment with reagents like phosphorus oxychloride (POCl₃) in pyridine readily eliminates water to form 1-vinyl-1-cyclohexene, a conjugated diene.[1]

-

Place this compound in a round-bottom flask with a catalytic amount of iodine or a mild acid like potassium bisulfate.

-

Set up for simple distillation.

-

Gently heat the flask. The lower-boiling product, 1-vinyl-1-cyclohexene, will co-distill with water as it is formed.

-

Collect the distillate, separate the organic layer, dry it over a suitable agent like CaCl₂, and re-distill to obtain the pure diene.

Applications in Research and Drug Development

While not a drug itself, this compound is a valuable scaffold for building molecular complexity, a key goal in discovery chemistry.

-

Synthesis of Complex Scaffolds: The dual functionality allows for sequential or orthogonal reactions. The hydroxyl group can be used as a handle for etherification or esterification, while the vinyl group can participate in a wide array of transformations including polymerization, hydroboration-oxidation, epoxidation, and metathesis.

-

Precursor to Conjugated Systems: As demonstrated, it is a ready precursor to 1-vinyl-1-cyclohexene, a conjugated diene that can be used in Diels-Alder cycloadditions to construct complex polycyclic systems.

-

Relevance to Medicinal Chemistry: The cyclohexyl motif is prevalent in many bioactive molecules. The ability to generate functionalized cyclohexyl derivatives from this compound makes it a useful starting material for creating libraries of novel compounds for biological screening.[11] Its derivatives could be explored in structure-activity relationship (SAR) studies to optimize lead compounds.[12]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and sources of ignition. It is a combustible liquid.[13]

References

-

Wikipedia. (n.d.). Babler oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Shibuya, M., Tomizawa, M., & Iwabuchi, Y. (2008). Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts. The Journal of Organic Chemistry, 73(12), 4750–4752. Available from: [Link]

-

Vatele, J. M. (2008). Lewis acid-catalyzed oxidative rearrangement of tertiary allylic alcohols mediated by TEMPO. Synlett, (12), 1785-1788. Available from: [Link]

-

Postnikov, P. S., et al. (2018). Catalytic oxidative rearrangement of tertiary allylic alcohols to enones. ResearchGate. Retrieved from [Link]

-

Pérez, V. M., et al. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

-

Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. Available from: [Link]

-

BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

-

Pinto, D., et al. (2024). Isoselective Polymerization of 1‐Vinylcyclohexene (VCH) and a Terpene Derived Monomer S‐4‐Isopropenyl‐1‐vinyl‐1‐cyclohexene (IVC), and Its Binary Copolymerization with Linear Terpenes. Macromolecular Chemistry and Physics. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74741, 1-Vinylcyclohexyl alcohol. Retrieved from [Link]

-

LookChem. (n.d.). 1-vinyl-1-cyclohexene. Retrieved from [Link]

- Google Patents. (n.d.). CN112707779A - Preparation method of vinyl cyclohexane.

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

-

Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. Retrieved from [Link]

- Google Patents. (n.d.). CN112707779B - Preparation method of vinylcyclohexane.

-

Long, J., et al. (2002). FTIR spectra of V and VI in the presence of cyclohexanol, showing... ResearchGate. Retrieved from [Link]

-

Emami, S., & Ghafouri, E. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255. Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). vinyl acetate. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanol, 1-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Medicinal Chemistry In The Path Of Drug Discovery. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2024, June 25). Drug Discovery Tools and In Silico Techniques: A Review. Retrieved from [Link]

-

Slideshare. (n.d.). Introduction to Drug Design. Retrieved from [Link]

-

Springer Nature Experiments. (1999). Synthesis of α-Vinyl Amino Acids. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 5 – Procedure Summary Cyclohexene Synthesis Day 1. Retrieved from [Link]

Sources

- 1. 1-Vinyl cyclohexanol 97 1940-19-8 [sigmaaldrich.com]

- 2. 1-Vinylcyclohexyl alcohol | C8H14O | CID 74741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. byjus.com [byjus.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Babler oxidation - Wikipedia [en.wikipedia.org]

- 11. pnrjournal.com [pnrjournal.com]

- 12. Introduction to Drug Design | PPTX [slideshare.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling and Use of 1-Vinylcyclohexanol

This guide provides comprehensive safety information and handling precautions for 1-Vinylcyclohexanol, tailored for researchers, scientists, and professionals in drug development. Moving beyond standard safety data sheets, this document elucidates the rationale behind safety protocols, grounded in the specific chemical properties of the molecule to ensure a self-validating system of laboratory safety.

Understanding the Molecule: A Proactive Approach to Safety

This compound (CAS No: 1940-19-8) is a tertiary allylic alcohol.[1][2] Its structure, featuring a cyclohexanol ring and a vinyl group, dictates its unique reactivity and potential hazards.[1][2] A thorough understanding of these structural components is paramount for anticipating and mitigating risks in a laboratory setting. The vinyl group, a reactive functional group, makes the molecule susceptible to polymerization, while the tertiary alcohol configuration influences its oxidation pathways.[3][4][5]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for designing safe experimental setups, particularly concerning temperature control and ventilation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [6] |

| Molecular Weight | 126.20 g/mol | [6] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 74 °C at 19 mmHg | [2][8][9] |

| Density | 0.942 g/mL at 25 °C | [2][8][9] |

| Flash Point | 70 °C (158 °F) - closed cup | [1][8] |

| Refractive Index | n20/D 1.478 | [2][8][9] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications highlight its primary risks.

GHS Classification

-

Skin Irritation (Category 2) [6]

-

Serious Eye Irritation (Category 2) [6]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system [6]

Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Toxicological Profile

While comprehensive toxicological data for this compound is limited, an intraperitoneal LD50 of 770 mg/kg in mice has been reported.[10][11] This value suggests moderate acute toxicity if the substance enters the body. For a broader understanding of potential health effects, it is instructive to consider the toxicology of its parent structure, cyclohexanol. Cyclohexanol is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[12][13][14] Chronic exposure to related compounds, such as vinyl chloride, has been linked to severe health effects, underscoring the importance of minimizing exposure to all vinyl compounds.[15][16]

Chemical Reactivity and Associated Hazards

The chemical reactivity of this compound presents several potential hazards that researchers must be aware of to prevent accidents.

-

Hazardous Polymerization: The vinyl group makes this compound susceptible to polymerization.[3][17] This reaction can be initiated by heat, light, or the presence of radical initiators.[17] Uncontrolled polymerization can be exothermic and may lead to a dangerous increase in temperature and pressure inside a sealed container.[2][18] To mitigate this risk, it is crucial to store the compound with an appropriate inhibitor and away from initiators of polymerization.[8][17][19]

-

Oxidative Rearrangement: As a tertiary allylic alcohol, this compound can undergo oxidative rearrangement to form β-substituted α,β-unsaturated ketones.[1][3][4][7][20] This reaction can be initiated by oxidizing agents. While this reactivity is synthetically useful, it is important to be aware of it to avoid unintended reactions when in the presence of oxidizers.

-

Thermal Decomposition: At elevated temperatures, the cyclohexane ring can undergo C-C bond fission, leading to the formation of various smaller, potentially flammable, hydrocarbons.[21][22] While specific data for this compound is not available, the thermal decomposition of cyclohexane is known to produce a mixture of products including 1-hexene, ethene, and propene.[21][22]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for the safe handling of this compound.

Engineering Controls

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of vapors.[11]

-

Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[11]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical splash goggles are required at all times. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[11]

-

Skin Protection: A flame-resistant lab coat should be worn and kept buttoned. Full-length pants and closed-toe shoes are also required.[11]

-

Hand Protection: The choice of gloves is critical. Due to the dual nature of the molecule (alcohol and cyclic alkane), a glove material with broad chemical resistance is recommended.

-

Nitrile gloves offer good short-term protection against alcohols and some hydrocarbons.[23][24] However, their resistance to cyclic alkanes may be limited. For short-duration tasks with a low risk of splashing, nitrile gloves may be sufficient, but they should be changed immediately upon contact with the chemical.[23]

-

Butyl rubber gloves provide excellent resistance to a wide range of chemicals, including alcohols, ketones, and esters.[25][26] For extended work or procedures with a higher risk of exposure, butyl rubber gloves are a more robust choice.[25][26]

-

It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation information.[27][28][29]

-

The following DOT graph illustrates the decision-making process for selecting appropriate controls when handling this compound.

Caption: Risk assessment workflow for handling this compound.

Safe Storage and Handling Protocols

Adherence to strict storage and handling protocols is crucial to maintain the stability of this compound and prevent hazardous reactions.

Storage

-

Inhibitor: this compound should be stored with an appropriate polymerization inhibitor.[17][19] Common inhibitors for vinyl monomers include hydroquinone and its derivatives.[19] The concentration of the inhibitor should be regularly checked, especially for older stock.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[30][31] Storage in a refrigerator designed for flammable materials is recommended.

-

Incompatible Materials: Store separately from oxidizing agents, strong acids, strong bases, and radical initiators.[13]

-

Container: Keep the container tightly closed to prevent the ingress of air and moisture, which can contribute to polymerization.[18][30]

Handling

-

Inert Atmosphere: For reactions that are sensitive to air or for long-term storage of high-purity material, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and potential polymerization.

-

Avoid Ignition Sources: this compound is a combustible liquid. Keep it away from open flames, sparks, and hot surfaces.[13] Use non-sparking tools when handling containers.

-

Waste Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

Spill Response

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact the institution's environmental health and safety (EHS) department immediately.

-

Prevent the spill from entering drains.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Conclusion

The safe use of this compound in a research and development setting is contingent upon a comprehensive understanding of its chemical properties and potential hazards. By implementing robust engineering controls, selecting the appropriate personal protective equipment, and adhering to strict handling and storage protocols, researchers can effectively mitigate the risks associated with this versatile chemical. This guide serves as a foundation for developing laboratory-specific standard operating procedures (SOPs) that prioritize the safety and well-being of all personnel.

References

-

Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts . The Journal of Organic Chemistry. [Link]

-

Oxidative Rearrangement of Cyclic Tertiary Allylic Alcohols with IBX in DMSO . Organic Letters. [Link]

-

Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monomers . Taylor & Francis eBooks. [Link]

-

Oxidative rearrangement of tertiary allylic alcohols employing oxoammonium salts . PubMed. [Link]

-

1-Ethynylcyclohexanol - Hazardous Agents . Haz-Map. [Link]

- Polymerization inhibitors for vinyl monomers and unsaturated polyesters.

-

Cyclohexanol,1-ethenyl | CAS#:1940-19-8 . Chemsrc. [Link]

-

1-Ethynylcyclohexanol | C8H12O | CID 6525 . PubChem. [Link]

-

Palladium-Catalyzed Oxidative Rearrangement of Tertiary Allylic Alcohols to Enones with Oxygen in Aqueous Solvent . Organic Letters. [Link]

-

Nitrile Glove Chemical-Compatibility Reference . UPenn EHRS. [Link]

-

The control of runaway polymerisation reactions by inhibition techniques . IChemE. [Link]

-

Inhibition and Retardation of Vinyl Polymerization . Chemical Reviews. [Link]

-

Tertiary alcohols are resistant to oxidation. Nonetheless, allyli... . Study Prep in Pearson+. [Link]

-

This compound - 1940-19-8, C8H14O, density, melting point, boiling point, structural formula, synthesis . ChemSrc. [Link]

-

Breakthrough time (BT) for different glove types, no movement versus... . ResearchGate. [Link]

-

Butyl Gloves . The Glove Guru. [Link]

-

Styrene Monomer: Storage & Handling Safety Guide . Scribd. [Link]

-

OSHA Glove Selection Chart . Environmental Health and Safety. [Link]

-

Safe handling and_storage_of_styrene_monomer . Slideshare. [Link]

-

Build a Better Tomorrow With Compliant Styrene Monomer Storage . U.S. Hazmat Storage. [Link]

-

SAFETY DATA SHEET ACRYLIC MONOMER SELF POLYMERIZED DPDDFS-029 . DENTAL PRODUCTS DESIGN, INC.. [Link]

-

Gloves Chemical Resistance Chart . Gloves By Web. [Link]

-

1-Vinylcyclohexyl alcohol | C8H14O | CID 74741 . PubChem. [Link]

-

Rubber Chemical Resistance Chart, Rubber Compatibility Chart . Mykin Inc. [Link]

-

Ansell Chemical Resistance Glove Chart . Environment, Health and Safety. [Link]

-

Chemical Resistance of Gloves.pdf . University of Nebraska-Lincoln. [Link]

-

1-Ethenylcyclohexan-1-ol | C8H14O . BuyersGuideChem. [Link]

-

SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. [Link]

-

Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism . RSC Publishing. [Link]

-

Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s . Physical Chemistry Chemical Physics. [Link]

-

Analysis of pyrolysis property of cyclohexane under supercritical conditions . ResearchGate. [Link]

-

Investigation of cyclohexene thermal decomposition and cyclohexene + OH reactions . ResearchGate. [Link]

-

Alcohol (chemistry) . Wikipedia. [Link]

-

TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Vinyl Chloride . NCBI Bookshelf. [Link]

-

Toxicity of vinyl chloride and poly(vinyl chloride): a critical review . PMC - NIH. [Link]

-

Investigations into the Reactivity of Vinyl Trichloromethyl Carbinols in the Jocic Reaction . ACS. [Link]

-

REFERENCES - Toxicological Profile for Vinyl Chloride . NCBI Bookshelf - NIH. [Link]

-

Cyclohexanol | C6H11OH | CID 7966 . PubChem. [Link]

-

Effect of vinyl chloride exposure on cardiometabolic toxicity . PubMed - NIH. [Link]

Sources

- 1. Babler oxidation - Wikipedia [en.wikipedia.org]

- 2. plasticseurope.org [plasticseurope.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. 1-Vinylcyclohexyl alcohol | C8H14O | CID 74741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]

- 9. What are the effects of alcohol disinfectants on PPE glove performance | Ansell USA [ansell.com]

- 10. Cyclohexanol,1-ethenyl | CAS#:1940-19-8 | Chemsrc [chemsrc.com]

- 11. Page loading... [wap.guidechem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Vinyl Chloride - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Toxicity of vinyl chloride and poly(vinyl chloride): a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. newstetic.com [newstetic.com]

- 19. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]

- 20. Oxidative rearrangement of tertiary allylic alcohols employing oxoammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. ehrs.upenn.edu [ehrs.upenn.edu]

- 24. amo-csd.lbl.gov [amo-csd.lbl.gov]

- 25. gloves-online.com [gloves-online.com]

- 26. safety.fsu.edu [safety.fsu.edu]

- 27. cdn.mscdirect.com [cdn.mscdirect.com]

- 28. glovesbyweb.com [glovesbyweb.com]

- 29. ehs.sfsu.edu [ehs.sfsu.edu]

- 30. scribd.com [scribd.com]

- 31. ushazmatstorage.com [ushazmatstorage.com]

Navigating the Synthetic Landscape of 1-Vinylcyclohexanol: A Technical Guide for Researchers

Foreword

In the intricate tapestry of organic synthesis, certain molecules emerge as versatile and pivotal building blocks. 1-Vinylcyclohexanol, a tertiary allylic alcohol, is one such compound. Its unique structural features—a reactive vinyl group and a hydroxyl moiety on a cyclohexyl scaffold—render it a valuable precursor in the synthesis of a diverse array of more complex molecules. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the commercial availability, synthesis, and strategic applications of this compound. We will delve into the practical aspects of handling and utilizing this reagent, underpinned by a rigorous scientific framework to ensure both innovation and reproducibility in the laboratory.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in any research endeavor. This compound is a combustible liquid that requires careful handling in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.

Below is a summary of its key physicochemical properties: